molecular formula C23H19FN2O2 B3020385 4-benzoyl-5-(4-fluorophenyl)-7-methyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 533873-49-3

4-benzoyl-5-(4-fluorophenyl)-7-methyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

Cat. No.: B3020385
CAS No.: 533873-49-3
M. Wt: 374.415
InChI Key: BTWUXRFGACPOTQ-UHFFFAOYSA-N
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Description

4-Benzoyl-5-(4-fluorophenyl)-7-methyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a benzodiazepine derivative characterized by a seven-membered diazepine ring fused to a benzene moiety ([e] fusion). Key structural features include a benzoyl group at position 4, a 4-fluorophenyl substituent at position 5, and a methyl group at position 6.

Properties

IUPAC Name

4-benzoyl-5-(4-fluorophenyl)-7-methyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O2/c1-15-7-12-20-19(13-15)22(16-8-10-18(24)11-9-16)26(14-21(27)25-20)23(28)17-5-3-2-4-6-17/h2-13,22H,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWUXRFGACPOTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-benzoyl-5-(4-fluorophenyl)-7-methyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one , a member of the benzodiazepine family, has garnered interest due to its potential pharmacological applications. This article explores its biological activity, including structure-activity relationships (SAR), receptor interactions, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H16FN2O2C_{18}H_{16}FN_{2}O_{2}. Its structure includes a benzodiazepine ring fused with a benzoyl group and a fluorophenyl substituent, which may influence its biological properties.

Biological Activity Overview

  • Mechanism of Action : The compound acts primarily as a modulator of the gamma-aminobutyric acid (GABA) receptors, similar to other benzodiazepines. Benzodiazepines enhance the effect of GABA at the GABA_A receptor, leading to increased neuronal inhibition.
  • Pharmacological Effects :
    • Anxiolytic Activity : Initial studies indicate that this compound exhibits significant anxiolytic effects in animal models. The presence of the fluorophenyl group is hypothesized to enhance receptor binding affinity compared to non-fluorinated analogs .
    • Anticonvulsant Properties : Like many benzodiazepines, it may also possess anticonvulsant properties, making it a candidate for treating epilepsy .
    • Sedative Effects : The sedative properties are noted in various assays measuring locomotor activity in rodents .

Structure-Activity Relationship (SAR)

Research into SAR has shown that modifications on the benzodiazepine core can significantly impact biological activity. For instance:

  • Substituent Variations : The introduction of halogen atoms (like fluorine) on the phenyl ring has been linked to increased potency and selectivity for GABA_A receptors .
  • Conformational Flexibility : The flexibility of the diazepine ring allows for various conformations that can affect binding efficacy and pharmacodynamics .

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds within the benzodiazepine class:

StudyCompoundFindings
Study 15-(2-thienyl) derivativesShowed high affinity for BDZ receptors with notable anticonvulsant effects .
Study 23-substituted 6-phenyl derivativesExhibited anxiolytic effects without significant side effects; highlighted the importance of substituent size .
Study 3Various 1,4-benzodiazepinesInvestigated binding affinities using radioligand displacement assays; demonstrated that small modifications can lead to significant changes in activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table highlights structural differences between the target compound and related benzodiazepines:

Compound Name Substituents (Positions) Ring Fusion Key Functional Groups Reference
4-Benzoyl-5-(4-fluorophenyl)-7-methyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one (Target) 4-benzoyl, 5-(4-fluorophenyl), 7-methyl [e] Benzoyl, fluorophenyl, methyl -
(5R)-7-Chloro-5-(2-chlorophenyl)-4-(2-hydroxyethyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one 7-Cl, 5-(2-Cl-phenyl), 4-(2-hydroxyethyl) [e] Chlorophenyl, hydroxyethyl
(E)-7-Chloro-5-(2-fluorophenyl)-1-(2,2,2-trifluoroethyl)-1H-benzo[e][1,4]diazepin-2(3H)-one 7-Cl, 5-(2-F-phenyl), 1-(trifluoroethyl) [e] Trifluoroethyl, fluorophenyl
(Z)-4-(2-Hydroxyprop-1-en-1-yl)-1H-benzo[b][1,5]diazepin-2(3H)-one 4-(hydroxypropenyl), [b] fusion [b] Hydroxypropenyl

Key Observations :

  • Ring Fusion: The [e] fusion in the target compound and its analogs (e.g., and ) creates a distinct spatial arrangement compared to the [b]-fused derivatives in .
  • The hydroxyethyl substituent in may increase hydrophilicity, influencing solubility and blood-brain barrier penetration .
Pharmacological and Physicochemical Properties
  • Anticancer Activity : The [b]-fused derivatives in exhibit anticancer activity, attributed to their hydroxypropenyl substituents. The target compound’s fluorophenyl and methyl groups may confer different biological targets, though direct evidence is lacking .
  • Neurological Potential: The hydroxyethyl analog in is part of a mitochondrial-targeted hybrid (aza-CGP37157–lipoic acid), suggesting benzodiazepine derivatives may modulate ion channels or neurotransmitter receptors. The target compound’s benzoyl group could enhance binding affinity to GABAA receptors, a common target for diazepines .

Data Tables

Table 1: Physicochemical Properties
Compound (Reference) Enantiomeric Excess Key NMR Shifts (δ, CDCl₃) LogP (Predicted)*
Target Compound N/A N/A ~3.2
(5R)-7-Chloro-5-(2-Cl-phenyl)-4-hydroxyethyl-diazepinone () 97% δ 8.48 (s, aromatic H) ~2.8
(E)-7-Cl-5-(2-F-phenyl)-1-trifluoroethyl-diazepinone () N/A N/A ~4.1

*LogP values estimated using substituent contributions.

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